molecular formula C15H15ClN2O4S B6663465 2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid

2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid

Cat. No.: B6663465
M. Wt: 354.8 g/mol
InChI Key: KUIQBVLDTUZGNP-UHFFFAOYSA-N
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Description

2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a methoxy-methylpropanoic acid moiety. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea under acidic conditions to form the thiazole ring. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazole derivative with 3-methoxy-2-methylpropanoic acid using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its methoxy-methylpropanoic acid moiety, in particular, may enhance its solubility and bioavailability compared to other thiazole derivatives .

Properties

IUPAC Name

2-[[2-(2-chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-15(8-22-2,14(20)21)18-12(19)11-7-23-13(17-11)9-5-3-4-6-10(9)16/h3-7H,8H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIQBVLDTUZGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)O)NC(=O)C1=CSC(=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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